3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
“3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that is part of the benzothiazole family . Benzothiazole derivatives have been synthesized and studied for their potential anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is complex, with a benzothiazole core and additional functional groups. The structure-activity relationships of new benzothiazole derivatives have been discussed in the literature, along with molecular docking studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” are diverse, depending on the specific synthetic pathway used. These can include reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction .Scientific Research Applications
Antimicrobial and Antifungal Applications
Thiazolidine-2,4-dione derivatives exhibit significant antimicrobial and antifungal activities. These compounds are synthesized through various chemical reactions and have shown effectiveness against a range of gram-positive bacteria and fungi. For example, compounds synthesized from thiazolidine-2,4-dione showed good activity against gram-positive bacteria and excellent antifungal activity against Aspergillus niger and A. flavus, with some compounds showing more than 60% inhibition, indicating their potential as antimicrobial agents (Prakash et al., 2011).
Anticancer Applications
New thiazacridine agents derived from thiazolidine-2,4-dione were synthesized and evaluated as antitumor agents. These compounds demonstrated cytotoxic activity and selectivity against various cancer cell lines without affecting normal cells. A compound showed promising results in inducing apoptosis and causing G2/M arrest in the cell cycle, highlighting its potential as a basis for the development of new cancer drugs (Chagas et al., 2017).
Antidiabetic Applications
Thiazolidine-2,4-dione derivatives have been recognized for their antidiabetic properties. The synthesis of imidazopyridine thiazolidine-2,4-diones from corresponding pyridines showed hypoglycemic activity in vivo, demonstrating the therapeutic potential of these compounds in diabetes treatment. One compound was notably potent in insulin-induced adipocyte differentiation and showed significant hypoglycemic activity in diabetic mouse models (Oguchi et al., 2000).
Synthesis and Characterization
The synthesis of thiazolidine-2,4-dione derivatives involves Knoevenagel condensation and other chemical reactions, often under solvent-free conditions or microwave irradiation to improve yields and reduce manufacturing costs. These methods not only facilitate the production of these compounds but also open avenues for exploring their various biological activities (Somayajulu et al., 2021).
Mechanism of Action
Future Directions
Benzothiazole derivatives, including “3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione”, continue to be a topic of research due to their potential anti-tubercular activity. Future research may focus on optimizing the synthesis process, exploring the mechanism of action, and conducting further in vitro and in vivo studies .
Properties
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-13-9-23-16(22)19(13)10-5-7-18(8-6-10)15(21)14-17-11-3-1-2-4-12(11)24-14/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOCEGXJGOXDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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